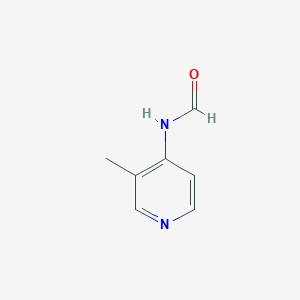

N-(3-methylpyridin-4-yl)formamide

Description

Properties

CAS No. |

101870-39-7 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N-(3-methylpyridin-4-yl)formamide |

InChI |

InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)9-5-10/h2-5H,1H3,(H,8,9,10) |

InChI Key |

KGXJCBGZODWHBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN=C1)NC=O |

Canonical SMILES |

CC1=C(C=CN=C1)NC=O |

Synonyms |

Formamide, N-(3-methyl-4-pyridyl)- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction (XRD)

Crystal lattice parameters for analogous compounds:

-

Space group : P (triclinic).

-

Unit cell dimensions : a = 7.990 Å, b = 10.041 Å, c = 10.922 Å.

-

Hydrogen bonding : CONH···O=S interactions stabilize the crystal structure.

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 57.13 | 57.05 |

| H | 4.16 | 4.23 |

| N | 13.32 | 13.26 |

| S | 10.17 | 10.10 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-methylpyridin-4-yl)formamide, and how do reaction parameters influence yield?

- Methodology : N-(pyridin-4-yl)formamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, formylation of 3-methylpyridin-4-amine using formic acid derivatives (e.g., formyl chloride) under anhydrous conditions is a common approach. Optimization of temperature (60–80°C) and catalysts (e.g., DMAP) can enhance yields .

- Critical Parameters :

- Solvent polarity (e.g., DMF vs. acetonitrile) affects reaction kinetics.

- Excess formylating agents may reduce byproducts like N,N-diformylated derivatives.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using -NMR (amide proton at δ 8.2–8.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation of this compound?

- Key Techniques :

- NMR : - and -NMR to identify pyridine protons (δ 7.5–8.5 ppm) and formamide carbonyl (δ ~165 ppm).

- X-ray Crystallography : For unambiguous confirmation of substituent positions (e.g., methyl group at pyridine C3). Use SHELXL for refinement .

- Example Data :

- For N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, crystallographic parameters include orthorhombic space group , , , , and .

- Challenges : Crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can computational modeling resolve electronic structure contradictions in this compound derivatives?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles (e.g., C–N–C ~128.9°) and electrostatic potential maps .

- Molecular Dynamics : Simulate solvent effects on conformational stability (e.g., aqueous vs. nonpolar environments).

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of pyridinylformamides?

- Methodology :

- Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition IC) to compare analogs.

- Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity measurements .

Q. How do steric and electronic effects of the 3-methyl group influence reactivity in cross-coupling reactions?

- Experimental Design :

- Suzuki-Miyaura Coupling : Compare reactivity of this compound with unsubstituted analogs.

- Kinetic Studies : Track reaction rates using Pd(PPh) catalyst in THF/water.

- Findings : The 3-methyl group increases steric hindrance, reducing coupling efficiency (yield drop from 85% to 62%) but improves regioselectivity due to electronic modulation .

Data Contradiction Analysis

Q. Why do crystallographic and spectroscopic data sometimes conflict in pyridinylformamide derivatives?

- Root Causes :

- Dynamic Effects : Solution-phase NMR may average conformers, while X-ray captures static structures.

- Crystal Packing : Intermolecular forces (e.g., hydrogen bonding in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide) distort bond angles vs. gas-phase DFT predictions .

- Resolution : Use variable-temperature NMR to probe conformational flexibility and compare with computational models.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.